c-KIT Kinase Inhibition: Potency Against Imatinib-Resistant Mutants vs. Standard-of-Care
Thiazolo[5,4-b]pyridine derivative 6r demonstrates inhibitory activity against the c-KIT V560G/D816V double mutant that is ~8-fold more potent than the clinical drug imatinib and comparable to sunitinib. In a direct head-to-head ADP-Glo assay, 6r achieved an IC50 of 4.77 μM against this imatinib-resistant mutant [1]. Furthermore, 6r showed superior differential cytotoxicity against c-KIT D816V-driven Ba/F3 cells compared to sunitinib, indicating a better therapeutic window for overcoming specific resistance mutations [2].
| Evidence Dimension | Enzymatic inhibitory activity against c-KIT V560G/D816V |
|---|---|
| Target Compound Data | IC50 = 4.77 ± 0.38 μM (Thiazolo[5,4-b]pyridine derivative 6r) |
| Comparator Or Baseline | IC50 = 37.93 ± 8.68 μM (Imatinib); IC50 = 3.98 ± 1.18 μM (Sunitinib) |
| Quantified Difference | ~8-fold more potent than imatinib; comparable to sunitinib |
| Conditions | ADP-Glo kinase assay |
Why This Matters
This demonstrates a clear advantage for Thiazolo[5,4-b]pyridine-based inhibitors in targeting c-KIT-driven cancers that are resistant to first-line imatinib therapy, a crucial differentiator for programs focused on overcoming clinical resistance.
- [1] Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. View Source
- [2] Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. (Abstract) View Source
